molecular formula C21H28N6 B2988290 N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 896002-59-8

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

货号: B2988290
CAS 编号: 896002-59-8
分子量: 364.497
InChI 键: AJNUACNRVJFJTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number 896002-59-8 and a molecular formula of C21H28N6 . It has a molecular weight of approximately 364.5 g/mol . This proprietary small molecule features a complex structure based on a pyrazolo[3,4-d]pyrimidine core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery research due to its similarity to purine bases. The compound is supplied with a purity of 90% or higher, ensuring consistency for research applications . While its specific biological mechanism of action and primary research applications are still an active area of scientific investigation, compounds with this core structure are frequently explored for their potential as kinase inhibitors and for use in biochemical pathway analysis. Researchers can acquire this material from suppliers like Life Chemicals in various quantities to suit their experimental needs . This product is intended for Research Use Only and is not approved for use in humans, as a diagnostic agent, or for any personal applications.

属性

IUPAC Name

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6/c1-13-6-7-18(16(4)9-13)23-19-17-10-22-26(5)20(17)25-21(24-19)27-11-14(2)8-15(3)12-27/h6-7,9-10,14-15H,8,11-12H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNUACNRVJFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as compound 896002-59-8) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N6C_{21}H_{28}N_{6}, indicating a rich presence of nitrogen atoms which may contribute to its biological interactions. The structure includes:

  • A pyrazolo[3,4-d]pyrimidine core
  • A dimethylphenyl group
  • A dimethylpiperidine moiety

This structural diversity is believed to enhance its ability to interact with various biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The compound's interactions could potentially modulate pathways related to:

  • Cell proliferation
  • Apoptosis
  • Neurotransmitter release

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine scaffold have shown promise in inhibiting tumor growth in various cancer cell lines.

CompoundCancer TypeIC50 Value (μM)Reference
Compound AColon Carcinoma (HCT116)6.2
Compound BBreast Cancer (T47D)27.3

These findings suggest that this compound may possess similar anticancer properties.

Neuroprotective Effects

The presence of the piperidine ring in the compound is noteworthy as piperidine derivatives have been associated with neuroprotective effects. Research indicates that such compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Anticancer Activity : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against hypopharyngeal tumor cells and induced apoptosis more effectively than standard chemotherapy agents like bleomycin .
  • Neuroprotection : Another research highlighted the dual inhibition of cholinesterases by a piperidine derivative which improved cognitive function in animal models of Alzheimer’s disease .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Key Features References
N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Me, 6-(3,5-diMe-piperidinyl), N-(2,4-diMePh) ~363* Balanced lipophilicity; potential for enhanced target binding N/A
N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-H, 6-(4-Me-piperazinyl), N-(3-MeOPh) ~380† Increased polarity due to piperazine; 3-MeOPh improves solubility
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-... 1-Me, 6-(benzyl-piperazinyl), N-(Cl,MeOPh) 463.96 High MW; Cl and MeO groups introduce electronic contrast
N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-... 1-Ph, 6-(4-Me-piperazinyl), N-(4-ClPh) 419.9 Bulky 1-Ph substituent; Cl enhances halogen bonding
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-... 1-Ph, 6-(Ph-piperazinyl), N-(3,4-diMePh) 475.6 Aromatic-rich structure; potential for π-π interactions
N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-H, N,N-diMe 163.17 Simplest analog; low steric hindrance

*Calculated based on structural formula. †Estimated from analogs.

Substituent Effects on Physicochemical Properties

Position 1 :
  • 1-Methyl (Target) : Reduces metabolic degradation compared to 1-H (e.g., ) .
Position 6 :
  • 3,5-Dimethylpiperidine (Target) : Less polar than piperazine derivatives (–17), favoring lipophilicity and blood-brain barrier penetration.
  • 4-Methylpiperazine () : Introduces hydrogen-bonding capacity, improving aqueous solubility .
  • Benzyl/Ph-Piperazine () : Adds aromaticity, enhancing π-stacking but reducing solubility .
N-Substituent :
  • 2,4-Dimethylphenyl (Target) : Methyl groups enhance lipophilicity compared to electron-withdrawing Cl () or polar MeO () .
  • 3-Chloro-4-methoxyphenyl () : Combines halogen bonding (Cl) and hydrogen bonding (MeO) for dual binding interactions .

常见问题

Q. Basic

  • 1H/13C NMR : Assign peaks for methyl groups (e.g., δ 1.67 ppm for CH3 in piperidinyl substituents) and aromatic protons (e.g., δ 7.01–8.21 ppm for phenyl rings) to confirm substitution patterns .
  • IR Spectroscopy : Identify characteristic stretches, such as N–H (3131 cm⁻¹) and C=O (1624 cm⁻¹), to verify functional groups .
  • HPLC : Ensure >95% purity using reverse-phase columns and UV detection at 254 nm, as reported for related pyrazolo[3,4-d]pyrimidines .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular Docking : Predict binding modes to target proteins (e.g., kinase domains) using software like AutoDock Vina. Focus on key interactions, such as hydrogen bonds between the pyrimidine NH and active-site residues .
  • ADMET Prediction : Use tools like SwissADME to assess solubility (LogP), metabolic stability (CYP450 inhibition), and blood-brain barrier penetration. Substituents like 3,5-dimethylpiperidinyl may enhance lipophilicity but require balancing with solubility-enhancing groups (e.g., methoxy) .

What crystallographic insights are critical for understanding this compound’s solid-state behavior?

Q. Advanced

  • Conformational Analysis : Measure dihedral angles between the pyrazolo[3,4-d]pyrimidine core and substituents (e.g., 12.8° for phenyl rings), which influence packing efficiency and stability .
  • Intermolecular Interactions : Identify weak hydrogen bonds (e.g., C–H⋯O or C–H⋯π) that stabilize crystal lattices. For example, methyl groups (C61) acting as donors to methoxy acceptors can form polymeric chains .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic forms, which may impact solubility and bioavailability .

How can researchers design experiments to evaluate the compound’s selectivity against off-target receptors?

Q. Advanced

  • Kinase Profiling : Screen against panels of recombinant kinases (e.g., tyrosine kinases) at varying concentrations (1 nM–10 µM) to calculate IC50 values and selectivity indices .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ATP-competitive dyes) in time-resolved Förster resonance energy transfer (TR-FRET) assays to quantify displacement efficiency .
  • Cryo-EM or X-ray Co-crystallization : Resolve compound-receptor complexes to identify critical binding motifs and guide structural modifications for improved selectivity .

What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Q. Advanced

  • Flow Chemistry : Transition batch reactions to continuous flow systems for precise control of reaction parameters (e.g., temperature, residence time), reducing side products .
  • DoE (Design of Experiments) : Apply statistical models to optimize variables (e.g., solvent ratios, catalyst loading) and identify robust operating ranges .
  • In-line Analytics : Implement real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and ensure reaction completion .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。